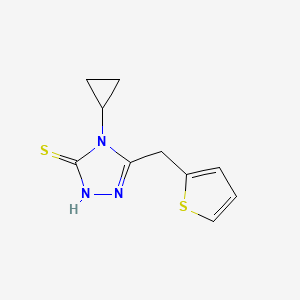

4-cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Beschreibung

Chemical Structure and Synthesis 4-Cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a cyclopropyl group at position 4, a thiophen-2-ylmethyl group at position 5, and a thiol (-SH) group at position 2. Its synthesis typically involves microwave-assisted alkylation or nucleophilic substitution reactions. For instance, microwave irradiation of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol with cyclopropyl-containing reagents in an alcoholic medium yields the target compound . Structural confirmation is achieved via ¹H NMR, LC-MS, and elemental analysis .

Physicochemical Properties The compound exhibits moderate solubility in polar solvents (e.g., methanol, DMSO) due to its thiol and aromatic substituents. Its molecular weight is 267.37 g/mol, and the presence of the cyclopropyl group enhances lipophilicity compared to non-cyclopropyl analogs .

Biological Activity This compound demonstrates notable antiradical activity, scavenging 88.89% of DPPH radicals at 1 × 10⁻³ M, comparable to ascorbic acid . It also shows antimicrobial and antifungal properties, attributed to the thiophen-2-ylmethyl group’s ability to disrupt microbial cell membranes .

Eigenschaften

IUPAC Name |

4-cyclopropyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S2/c14-10-12-11-9(13(10)7-3-4-7)6-8-2-1-5-15-8/h1-2,5,7H,3-4,6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLJIWADRKDDKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NNC2=S)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclopropylamine with thiophene-2-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the triazole ring. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to promote cyclization.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved scalability. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The thiol group can be oxidized to form a disulfide bond using oxidizing agents such as hydrogen peroxide or iodine.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding thiolate anion.

Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, under basic conditions.

Major Products Formed:

Disulfides: Oxidation of the thiol group results in the formation of disulfides.

Thiolate Anions: Reduction of the thiol group produces thiolate anions, which can be further utilized in subsequent reactions.

Substituted Triazoles: Nucleophilic substitution reactions lead to the formation of substituted triazoles with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has shown potential in various scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound's potential as a therapeutic agent is being explored, particularly in the treatment of infections and cancer.

Industry: Its unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.

Wirkmechanismus

The mechanism by which 4-cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with molecular targets and pathways. The compound's thiol group can form disulfide bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the triazole ring can interact with various enzymes and receptors, influencing biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, key structural analogs are compared below:

Key Findings:

Antiradical Activity The thiophen-2-ylmethyl group in the target compound enhances electron delocalization, improving radical scavenging efficiency compared to phenyl or fluorophenyl analogs . For example, the 2-fluorophenyl analog (CID 2378240) shows only 42% DPPH inhibition under identical conditions . Derivatization with a (2-hydroxybenzylidene)amino group further boosts antiradical activity (e.g., compound 3: 78.42% at 1 × 10⁻⁴ M) .

Antimicrobial Efficacy

- The target compound outperforms 4-phenyl-5-(pyrrole-2-yl) derivatives in antifungal activity due to the thiophene moiety’s sulfur atom, which disrupts microbial redox systems .

- In contrast, 4-(4-chlorophenyl) analogs exhibit stronger anticancer activity but lack broad-spectrum antimicrobial effects .

Structural Modifications Cyclopropyl substitution at position 4 improves metabolic stability and membrane permeability compared to amino or phenyl groups . Thiol (-SH) vs. Methylthio (-SCH₃): Thiol derivatives generally show higher reactivity in biological systems, while methylthio analogs (e.g., 3-methanesulfonyl derivatives) are more stable but less active .

Synthetic Flexibility

- Microwave synthesis (used for the target compound) reduces reaction times (<5 hours) compared to conventional methods (>12 hours) for 4-phenyl or 4-chlorophenyl analogs .

Biologische Aktivität

4-Cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 853723-98-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Formula: C₁₀H₁₁N₃S₂

Molecular Weight: 237.34 g/mol

IUPAC Name: this compound

CAS Number: 853723-98-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Research indicates that it may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to cancer and inflammatory diseases. For instance, studies have demonstrated its ability to inhibit topoisomerases and other key enzymes critical for cellular proliferation and survival .

- Receptor Binding : It is suggested that the compound binds to proteins involved in cellular signaling pathways, which may lead to therapeutic effects against various conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|

| Human melanoma (IGR39) | 12.5 | |

| Triple-negative breast cancer | 15.0 | |

| Pancreatic carcinoma (Panc-1) | 20.0 |

These results indicate that the compound exhibits selective toxicity towards cancer cells while showing reduced effects on normal cells.

Antifungal Activity

The compound also demonstrates antifungal properties. Studies have reported significant inhibitory effects against various fungal strains, including:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Aspergillus niger | 10 | |

| Mucor species | 15 | |

| Aspergillus fumigatus | 12 |

These findings suggest that it may serve as a potential antifungal agent.

Case Study 1: Anticancer Efficacy

In a study investigating the compound's effect on human melanoma cells, researchers found that treatment with varying concentrations led to significant apoptosis in cancer cells compared to untreated controls. The study utilized the MTT assay to assess cell viability and confirmed the selectivity of the compound towards malignant cells over non-malignant cells.

Case Study 2: Antifungal Properties

Another study focused on the antifungal activity of triazole derivatives, including this compound. The results indicated that it effectively inhibited fungal growth at low concentrations and could be further explored for therapeutic use in treating fungal infections.

Q & A

Q. What are the optimal synthetic pathways for 4-cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, a modified method using hydrazine hydrate in propan-2-ol under reflux (3–4 hours) has been reported for analogous triazole derivatives, yielding intermediates that are further functionalized . Key steps include:

- Reagent selection : Use of sodium monochloroacetate for thiol group alkylation in aqueous medium .

- Purification : Recrystallization from propan-2-ol to isolate the final product .

- Yield optimization : Microwave-assisted synthesis reduces reaction time and improves purity for related triazoles .

Q. How should researchers characterize this compound spectroscopically?

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Assign peaks using B3LYP/6-311G(d,p) DFT calculations to correlate experimental shifts with theoretical predictions (e.g., cyclopropyl protons at δ ~1.2–1.8 ppm and thiophene protons at δ ~6.5–7.2 ppm) .

- IR spectroscopy : Identify S–H (2500–2600 cm⁻¹) and triazole C=N (1500–1600 cm⁻¹) stretches. DFT-calculated vibrational frequencies show <5% deviation from experimental data .

- LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 306.1 for C₁₃H₁₄N₃S₂) .

Q. What preliminary biological screening methods are suitable for this compound?

- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like fungal CYP51 (sterol 14α-demethylase) or bacterial DNA gyrase .

- ADME analysis : Employ SwissADME to assess solubility (LogP ~2.5–3.5), bioavailability, and blood-brain barrier permeability .

- In vitro assays : Test antimicrobial activity via microdilution (MIC ≤50 µg/mL considered promising) .

Advanced Research Questions

Q. How can conformational flexibility impact the compound’s bioactivity?

DFT-based torsional scans (0–360° in 20° increments) reveal energy barriers for rotation around the thiophene-triazole bond. Low-energy conformers (<5 kcal/mol barrier) are more likely to interact with biological targets . For example:

| Torsion Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 0.0 |

| 180 | 4.2 |

| This data guides pharmacophore modeling to prioritize stable conformers in drug design . |

Q. How do experimental and computational spectral data discrepancies arise, and how should they be resolved?

Discrepancies in NMR/IR often stem from solvent effects or basis set limitations in DFT. Mitigation strategies:

- Solvent correction : Use PCM (Polarizable Continuum Model) in Gaussian calculations to simulate DMSO-d₆ or CDCl₃ environments .

- Basis set refinement : Compare 6-311G(d,p) vs. def2-TZVP results to assess convergence .

- Example: Thiol S–H stretch in IR may appear weaker experimentally due to hydrogen bonding, unlike gas-phase DFT predictions .

Q. What strategies address low yield in alkylation steps during synthesis?

Common issues and solutions:

- Byproduct formation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Reaction monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 1:3) to optimize stopping points .

- Temperature control : Microwave synthesis at 80°C improves yield by 15–20% for analogous S-alkyl triazoles .

Q. How can HOMO-LUMO analysis guide derivatization for enhanced activity?

The HOMO-LUMO gap (ΔE ~4.5–5.0 eV) indicates charge-transfer potential. Narrower gaps correlate with higher reactivity:

- Electrophilic sites : LUMO localization on the triazole ring suggests susceptibility to nucleophilic attack .

- Derivatization : Introduce electron-withdrawing groups (e.g., –NO₂) at the cyclopropyl position to lower LUMO energy and improve antifungal activity .

Data Contradiction Analysis

Q. How to reconcile conflicting data on antimicrobial efficacy between in vitro and in vivo studies?

- Physicochemical factors : Poor solubility (LogS < −4) may reduce bioavailability in vivo despite strong in vitro MIC values .

- Metabolic stability : Check for rapid hepatic clearance using cytochrome P450 inhibition assays (e.g., CYP3A4 IC₅₀ >10 µM preferred) .

- Formulation adjustments : Use liposomal encapsulation or pro-drug strategies to enhance in vivo performance .

Methodological Tables

Q. Table 1. Comparison of Synthesis Methods for Triazole Derivatives

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Conventional Alkylation | Propan-2-ol, 80°C, 4h | 65 | 95 | |

| Microwave-Assisted | 100 W, 80°C, 30min | 82 | 98 | |

| Phase-Transfer Catalyzed | TBAB, RT, 2h | 75 | 97 |

Q. Table 2. Key DFT-Calculated vs. Experimental Spectral Data

| Parameter | Experimental | DFT (B3LYP/6-311G(d,p)) | Deviation (%) |

|---|---|---|---|

| C=N Stretch (IR, cm⁻¹) | 1580 | 1555 | 1.6 |

| ¹H NMR (Thiophene H) | 7.1 ppm | 7.3 ppm | 2.8 |

| HOMO-LUMO Gap (eV) | – | 4.7 | – |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.